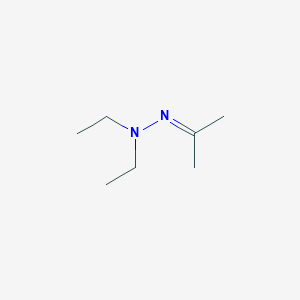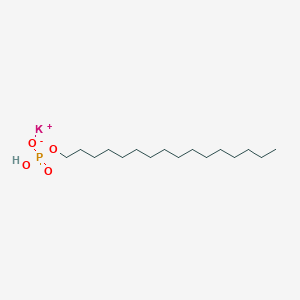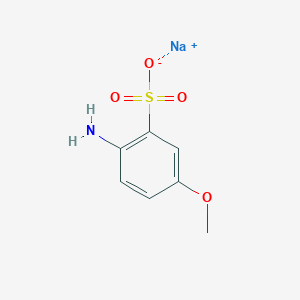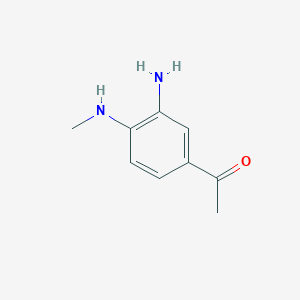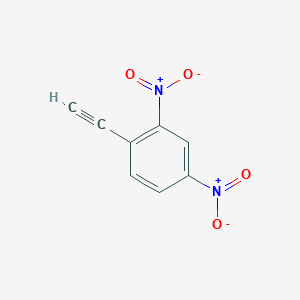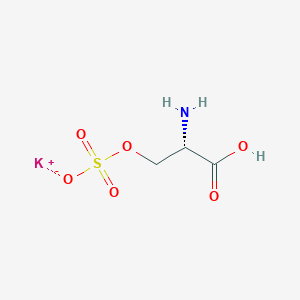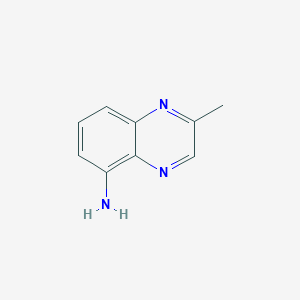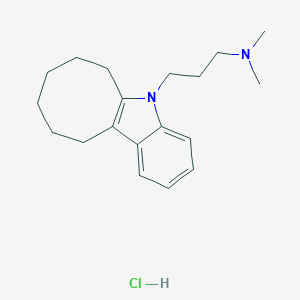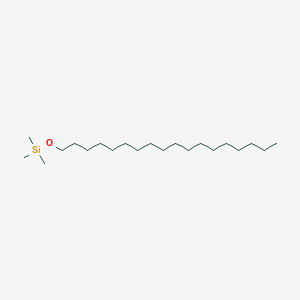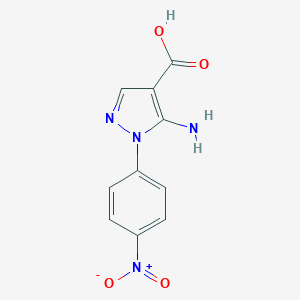
5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a functionalized pyrazole, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their varied biological activities and chemical properties.
Synthesis Analysis
The synthesis of functionalized pyrazoles can be achieved through a novel redox reaction involving 5-amino-1H-pyrazole-4-carbaldehyde with sodium nitrite in an acidic solution. This process can selectively produce 5-amino-4-nitrosopyrazoles, pyrazole-4-carbaldehydes, or diazenylpyrazoles depending on the concentration of the acidic solution used. In a diluted acidic solution, 5-amino-4-nitrosopyrazoles are formed as the major product through redox, formylation, and nitrosation reactions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can exhibit various intramolecular and intermolecular hydrogen bonding patterns. For instance, molecules of 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole and 5-amino-3-methyl-1-(2-nitrobenzoyl)pyrazole contain intramolecular N-H...O hydrogen bonds. These molecules can be linked into chains or frameworks through a combination of N-H...N, N-H...pi(arene), and C-H...O hydrogen bonds, contributing to the stability of the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be manipulated through various reactions. For example, 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters can be converted to desamino, chloro, bromo, iodo, and methylthio esters via nonaqueous diazotization. The choice of diazotizing agent, such as alkyl nitrites or nitrosyl chloride, can influence the formation of cationic or radical intermediates, which in turn affects the outcome of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the crystal packing, hydrogen bonding interactions, and the energy gap between the frontier molecular orbitals can affect the compound's spectroscopic characteristics and nonlinear optical properties. These properties can be evaluated through experimental techniques such as FT-IR and FT-NMR, as well as theoretical approaches like NBO analysis .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid plays a pivotal role in the synthesis of various heterocyclic compounds, which are fundamental in medicinal chemistry and drug design. The reactivity of related compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one derivatives, demonstrates their utility as building blocks for creating a wide array of heterocyclic structures. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds under mild reaction conditions facilitates the generation of versatile cynomethylene dyes from a broad spectrum of precursors, showcasing the compound's significance in the synthesis of both heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Biological and Pharmacological Applications
The derivatives of pyrazole carboxylic acid, akin to 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, are highlighted for their diverse biological activities. These activities span antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This mini-review emphasizes the synthesis of these derivatives and their biological applications, offering insights into their potential as scaffolds in drug discovery and the development of new therapeutics (Cetin, 2020).
Chemical Synthesis and Drug Discovery
Pyrazoline derivatives, which can be synthesized from pyrazole carboxylic acids, have shown a wide range of pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The comprehensive review on therapeutic applications of pyrazolines underlines the compound's versatility in drug discovery, suggesting that ongoing research could unveil new therapeutic applications and synthesis methods for these derivatives (Shaaban, Mayhoub, & Farag, 2012).
Orientations Futures
The future directions for the research and development of this compound could involve further exploration of its potential therapeutic applications, given the wide range of biological activities exhibited by similar compounds . Additionally, efforts could be made to improve the synthesis process to increase yield and reduce environmental impact .
Propriétés
IUPAC Name |
5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c11-9-8(10(15)16)5-12-13(9)6-1-3-7(4-2-6)14(17)18/h1-5H,11H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYCAWFGQCSWAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369444 |
Source


|
| Record name | 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26731506 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
16459-38-4 |
Source


|
| Record name | 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


